5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular weight of this compound is 289.77 . The InChI code is 1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17) .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at -10 degrees Celsius .Scientific Research Applications
Discovery in Dopamine Receptor Agonism
1,4-Disubstituted aromatic piperazines, including 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine derivatives, have been identified as privileged structures for interacting with aminergic G protein-coupled receptors. Research indicates that connecting a lipophilic moiety to the arylpiperazine core via an appropriate linker, such as the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, can significantly enhance binding affinity to dopamine receptors. These modifications have led to the discovery of high-affinity dopamine receptor partial agonists that exhibit G protein-bias, particularly favoring the activation of Go proteins over β-arrestin recruitment at dopamine D2 receptors. This suggests potential therapeutic applications for conditions such as psychosis and schizophrenia, demonstrated by the antipsychotic activity of specific compounds in vivo (Möller et al., 2017).
Molecular Structure and Synthesis Innovations
The synthesis and investigation of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been explored. X-ray crystallography and DFT calculations have facilitated the analysis of molecular structures and intermolecular interactions, showcasing the versatility and potential of these compounds in various chemical and biological applications. Such studies underline the importance of structural design in enhancing the activity and specificity of molecular compounds, which could be crucial for developing new drugs or materials (Shawish et al., 2021).
Vasodilation Property Investigations
Compounds derived from 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, prepared through nucleophilic substitution reactions involving piperidine, have demonstrated considerable vasodilation properties. This highlights the potential application of these compounds in treating cardiovascular diseases by promoting vasodilation and improving blood flow, offering a basis for further pharmacological exploration (Girgis et al., 2008).
Antimicrobial Activity
A series of compounds featuring the 5-(aminomethylene)thiazolidine-2,4-dione framework, synthesized using heterocyclic models derived from drug-like molecules, have shown notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, particularly those compounds bearing pyridine or piperazine moieties (Mohanty et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMFMCSPPJNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)N)C3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1184142-66-2 |
Source
|
Record name | 5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.